4-Chloro-2-iodo-1-isopropoxybenzene
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Overview
Description
4-Chloro-2-iodo-1-isopropoxybenzene is an organic compound with the molecular formula C9H10ClIO It is a derivative of benzene, characterized by the presence of chlorine, iodine, and isopropoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-1-isopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-chloro-1-isopropoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodo-1-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Products: Depending on the substituents introduced, various derivatives of the original compound can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated benzene derivatives.
Scientific Research Applications
4-Chloro-2-iodo-1-isopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-1-isopropoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .
Comparison with Similar Compounds
- 2-Chloro-1-iodo-4-isopropoxybenzene
- 4-Chloro-1-iodo-2-isopropoxybenzene
- 2-Chloro-1-fluoro-4-iodobenzene
Comparison: 4-Chloro-2-iodo-1-isopropoxybenzene is unique due to the specific positions of the chlorine, iodine, and isopropoxy groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H10ClIO |
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Molecular Weight |
296.53 g/mol |
IUPAC Name |
4-chloro-2-iodo-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10ClIO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 |
InChI Key |
CFGVVGBQGIKTBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)I |
Origin of Product |
United States |
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